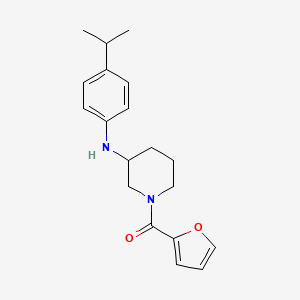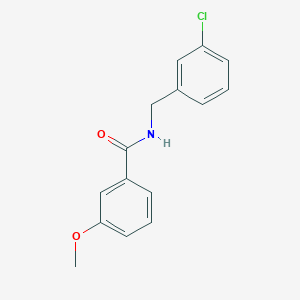![molecular formula C20H23N3O B4966850 N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine, commonly known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPPE belongs to the class of phthalazinone derivatives and has been studied for its ability to act as a selective dopamine reuptake inhibitor.
Mecanismo De Acción
DPPE acts as a selective dopamine reuptake inhibitor, meaning it blocks the transporters responsible for removing dopamine from the synaptic cleft. This leads to increased dopamine levels in the brain, resulting in improved cognitive function, mood, and motor control.
Biochemical and Physiological Effects:
DPPE has been shown to increase dopamine levels in the brain, leading to improved cognitive function, mood, and motor control. It has also been found to exhibit antidepressant and anxiolytic effects, making it a potential candidate for the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPE has several advantages for lab experiments, including its high selectivity for dopamine transporters and its ability to cross the blood-brain barrier. However, its limited solubility in water and potential toxicity at high doses are limitations that need to be considered.
Direcciones Futuras
There are several potential future directions for DPPE research, including:
1. Investigating its potential as a treatment for drug addiction and other substance use disorders.
2. Exploring its effects on other neurotransmitter systems, such as serotonin and norepinephrine.
3. Investigating its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
4. Developing more efficient synthesis methods to improve its availability for research purposes.
In conclusion, N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine, or DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It acts as a selective dopamine reuptake inhibitor and has been studied for its potential use in treating neurological and psychiatric disorders. While it has several advantages for lab experiments, its limitations and potential toxicity at high doses need to be considered. There are several potential future directions for DPPE research, including investigating its potential as a treatment for drug addiction and other substance use disorders, exploring its effects on other neurotransmitter systems, and developing more efficient synthesis methods.
Métodos De Síntesis
DPPE can be synthesized through a multi-step process involving the reaction of 4-phenylphthalazinone with ethylbromide, followed by alkylation with diethylamine. The final product is obtained through the reaction of the intermediate with sodium hydroxide.
Aplicaciones Científicas De Investigación
DPPE has been studied for its potential therapeutic properties in treating neurological and psychiatric disorders. It has been found to exhibit significant affinity for dopamine transporters and has been shown to increase dopamine levels in the brain. This makes it a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-phenylphthalazin-1-yl)oxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-23(4-2)14-15-24-20-18-13-9-8-12-17(18)19(21-22-20)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMXHXWRMOEJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[(4-phenylphthalazin-1-yl)oxy]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)


![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)

![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)